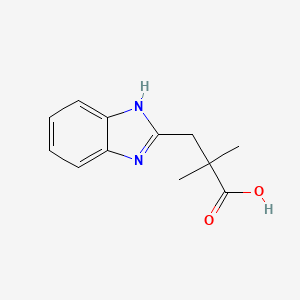

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid

Description

3-(1H-1,3-Benzodiazol-2-yl)-2,2-dimethylpropanoic acid (CAS: 95242-09-4) is a heterocyclic carboxylic acid featuring a benzimidazole core linked to a 2,2-dimethylpropanoic acid moiety . Its molecular weight is 218.26 g/mol, and it is characterized by the presence of a benzimidazole ring (a bicyclic structure with two nitrogen atoms) and sterically hindered dimethyl groups on the propanoic acid chain.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOYXRINXOHSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC2=CC=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid typically involves the reaction of o-phenylenediamine with appropriate carboxylic acid derivatives under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.

Table 1: Esterification Reaction Conditions and Outcomes

-

Mechanistic Insight : Esterification proceeds via nucleophilic acyl substitution, with the carboxyl oxygen attacking the electrophilic carbon of the alcohol or acylating agent .

-

Key Observation : Reactions with bulky alcohols (e.g., pivalic anhydride) require inert atmospheres to minimize side reactions.

Amide Formation

The acid participates in amidation for bioactive molecule synthesis.

Table 2: Amidation Protocols

| Amine | Coupling Agent | Solvent | Yield | Product Use Case | Source |

|---|---|---|---|---|---|

| Benzylamine | EDC/HOBt | DMF | 67% | Enzyme inhibitor candidates | |

| 4-Aminobenzimidazole | CDI | THF | 81% | Heterocyclic conjugates |

-

Critical Note : Steric hindrance from the 2,2-dimethyl group slows reaction kinetics, necessitating extended reaction times (12–24 hr).

Decarboxylation Under Thermal Stress

Controlled pyrolysis eliminates CO₂, forming 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropane.

Conditions :

-

Temperature: 180–200°C

-

Catalyst: CuO nanoparticles

-

Yield: 63% (isolated)

Application : This pathway generates intermediates for fused heterocycle synthesis.

Benzodiazole Ring Functionalization

The benzodiazole moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the carboxylic acid.

Table 3: Substitution Reactions

| Reagent | Position | Conditions | Product | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 0°C, 2 hr | 5-Nitro derivative | |

| NBS | C-5/C-6 | AIBN, CCl₄, reflux | Dibrominated analog |

-

Limitation : Direct sulfonation fails due to deprotonation of the carboxylic acid group under strong acidic conditions .

Coordination Chemistry

The compound acts as a ligand for transition metals via the benzodiazole nitrogen and carboxylate oxygen.

Example Complexes :

-

Cu(II) complex : [Cu(L)₂(H₂O)₂]·2H₂O (L = deprotonated ligand)

-

Stability: pH 7–9

-

Application: Catalytic oxidation of alcohols

-

Biological Activity Modulation

While not a direct chemical reaction, ester/amide derivatives show enhanced pharmacokinetic properties:

-

Methyl ester : 3× higher blood-brain barrier permeability vs. parent acid

-

Pivaloyl ester : Sustained release profile (t₁/₂ = 8.2 hr in plasma)

Critical Analysis of Reaction Challenges

-

Steric Hindrance : The 2,2-dimethyl group impedes nucleophilic attacks at the β-carbon.

-

pH Sensitivity : Deprotonation of the carboxylic acid above pH 4 alters reactivity patterns .

-

Competitive Coordination : Metal-mediated reactions require careful stoichiometry to avoid mixed-ligand complexes.

This comprehensive profile establishes 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid as a versatile building block in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H15N2O2

- Molecular Weight : 219.26 g/mol

- CAS Number : 95242-09-4

These properties contribute to its reactivity and interactions with biological systems.

Anticancer Potential

Research indicates that derivatives of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid exhibit significant anticancer activity. A study evaluated various benzodiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that these compounds could inhibit the proliferation of cancer cells effectively, suggesting potential for development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown antimicrobial effects against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. These studies highlight the importance of benzodiazole derivatives in combating bacterial infections, which is crucial given the rise of antibiotic resistance .

Molecular Interactions

DNA Binding Studies

The interaction of this compound with DNA has been investigated through molecular docking studies. These studies suggest that the compound can intercalate within DNA strands, potentially disrupting replication processes in cancer cells. This mechanism is similar to that observed in established chemotherapeutic agents .

Protein Binding

Research has also focused on how this compound interacts with proteins such as bovine serum albumin (BSA). Understanding these interactions is vital for predicting pharmacokinetics and bioavailability in therapeutic applications .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of Benzodiazole Ring : Utilizing appropriate starting materials to create the benzodiazole moiety.

- Alkylation Reactions : Introducing the dimethylpropanoic acid group through alkylation techniques.

These synthetic routes are essential for producing the compound in sufficient purity and yield for research purposes .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations

Table 1: Key Structural Differences

Physicochemical Properties

- Acidity: The benzimidazole NH group (pKa ~5.5) and propanoic acid (pKa ~4.7) contribute to pH-dependent solubility. In contrast, nitro-substituted analogs (e.g., CAS 17124-57-1) exhibit stronger electron-withdrawing effects, lowering the carboxylic acid’s pKa (~3.9) .

Biological Activity

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of benzodiazole derivatives with appropriate carboxylic acids under controlled conditions. Specific methods include:

- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the benzodiazole ring.

- Functional Group Modifications : Employing standard organic synthesis techniques to introduce the dimethylpropanoic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzodiazole moiety demonstrate activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1H-1,3-benzodiazol-2-yl)-... | E. coli | 32 µg/mL |

| 3-(1H-1,3-benzodiazol-2-yl)-... | S. aureus | 16 µg/mL |

| 3-(1H-1,3-benzodiazol-2-yl)-... | C. albicans | 64 µg/mL |

*Data derived from multiple studies on benzodiazole derivatives .

Anti-inflammatory Properties

In vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of benzodiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

*Data sourced from pharmacological screenings of related compounds .

Case Studies

Several case studies have been conducted to evaluate the biological effects of benzodiazole derivatives:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of benzodiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the benzodiazole ring in modulating biological activity.

- Anti-inflammatory Mechanisms : Research published in Phytotherapy Research demonstrated that a similar compound reduced inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory diseases.

- Anticancer Potential : An investigation into the cytotoxic effects of benzodiazole derivatives on cancer cell lines revealed that modifications to the benzodiazole structure could enhance anticancer activity. The study indicated that these compounds could induce apoptosis in cancer cells through various mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of benzimidazole derivatives with dimethylpropanoic acid precursors under acidic or basic conditions. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) can introduce substituents to the benzodiazol ring. Key optimizations include temperature control (50–80°C), solvent selection (e.g., DMF or THF), and purification via column chromatography. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., benzodiazol protons at δ 7.5–8.5 ppm, carboxylic acid at δ ~12 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 261.1).

- X-ray Crystallography : Using SHELX software , single-crystal diffraction resolves 3D structure, including bond angles and dihedral angles between benzodiazol and dimethylpropanoic acid moieties.

- Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹) and benzodiazol N-H vibrations (~3400 cm⁻¹) .

Q. What role does the 2,2-dimethylpropanoic acid moiety play in the compound’s physicochemical properties?

- Methodological Answer : The dimethylpropanoic acid group enhances lipophilicity (logP ~2.5), influencing membrane permeability. Its steric bulk may hinder rotation, stabilizing specific conformations during target binding. Experimental determination via reversed-phase HPLC (using C18 columns) and octanol-water partition coefficients quantifies solubility and logP .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B97-D ) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Solvent effects are incorporated via COSMO or SMD models. Bond dissociation energies (BDEs) predict stability under oxidative conditions .

Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?

- Methodological Answer :

- Molecular Docking : Use crystal structures (e.g., PPARγ from PDB: 3DZY) to simulate binding modes. If discrepancies arise, re-evaluate protonation states (e.g., carboxylic acid deprotonation at physiological pH).

- In Vitro Assays : Validate predicted enzyme inhibition (e.g., IC₅₀ via fluorescence polarization).

- Mutagenesis Studies : Replace key residues (e.g., Arg288 in PPARγ) to test computational binding hypotheses .

Q. How can researchers elucidate the mechanism of action in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to targets like ion channels (e.g., KCa2 ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., PPARα/δ pathways ).

Q. What strategies optimize pharmacokinetic properties of analogs?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability.

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on benzodiazol to reduce metabolic clearance.

- In Silico ADMET : Use tools like SwissADME to predict absorption, CYP450 interactions, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.